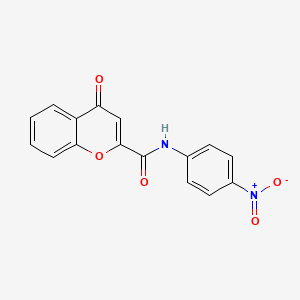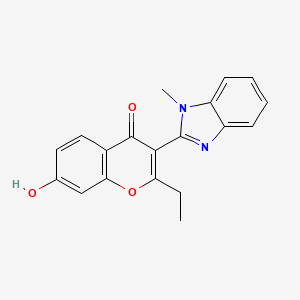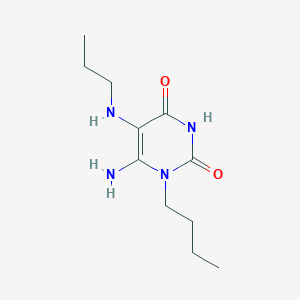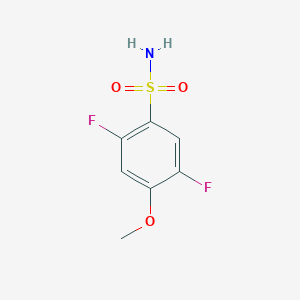
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PF-06747775, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
Wirkmechanismus
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the pathogenesis of various autoimmune disorders and B-cell malignancies. By inhibiting BTK, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can block the activation and proliferation of B cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to effectively reduce the levels of inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and systemic lupus erythematosus. This compound has also demonstrated potent antitumor activity in various cancer cell lines and animal models of lymphoma and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the limitations of this compound include its low solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical efficacy.
Zukünftige Richtungen
Several future directions for the development and application of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been proposed. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the condensation of 2-amino-6-methylpyridine with 2,4,5-trichloropyrimidine, followed by the introduction of a trifluoromethyl group and a carboxamide moiety. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes and signaling pathways involved in these diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-4-3-5-11(17-7)20-12(21)9-6-10(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWHTXZSMJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2829741.png)




![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)


![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)
![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)